

Application Notes and Protocols for S18-000003: Oral Bioavailability and Pharmacokinetics

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Compound of Interest

Compound Name: S18-000003

Cat. No.: B610623

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These application notes provide a summary of the oral bioavailability and pharmacokinetic profile of **S18-000003**, a potent and selective inhibitor of the retinoic acid receptor-related orphan receptor-gamma-t (ROR γ t). The accompanying protocols detail the methodologies for conducting pharmacokinetic studies in a preclinical rat model.

Introduction

S18-000003 is an orally active ROR γ t inhibitor with potential therapeutic applications in autoimmune diseases such as psoriasis.^{[1][2]} Understanding its pharmacokinetic properties is crucial for designing and interpreting preclinical and clinical studies. This document summarizes the key pharmacokinetic parameters of **S18-000003** in rats and provides detailed protocols for oral and intravenous administration, as well as bioanalytical methods for its quantification in plasma.

Data Presentation

The pharmacokinetic parameters of **S18-000003** in rats following intravenous and oral administration are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of **S18-000003** in Rats (Intravenous Administration)

Parameter	Value	Units
Dose	0.5	mg/kg
Half-life ($t_{1/2}$)	3.2	h
Area Under the Curve (AUC)	1930	ng·h/mL
Total Clearance (CL _{tot})	4.33	mL/min/kg
Volume of Distribution (V _{dss})	-	-

Table 2: Pharmacokinetic Parameters of **S18-000003** in Rats (Oral Administration)

Parameter	Value	Units
Dose	1	mg/kg
Oral Bioavailability (F)	54.5	%
Maximum Concentration (C _{max})	185	ng/mL
Time to Maximum Concentration (T _{max})	4	h
Area Under the Curve (AUC)	2110	ng·h/mL

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol describes the procedures for determining the pharmacokinetic profile of **S18-000003** in rats following both oral and intravenous administration.

1. Animals:

- Species: Male Sprague-Dawley rats.
- Weight: 250-300 g.

- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.

2. Dosing:

- Formulation: Prepare a solution or suspension of **S18-000003** in an appropriate vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The exact formulation should be optimized for solubility and stability.
- Oral Administration (PO):
 - Fasting: Fast the rats for approximately 12 hours before dosing, with continued access to water.
 - Dose: Administer **S18-000003** at a dose of 1 mg/kg via oral gavage.
- Intravenous Administration (IV):
 - Dose: Administer **S18-000003** at a dose of 0.5 mg/kg via a tail vein injection.

3. Blood Sampling:

- Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
 - IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until bioanalysis.

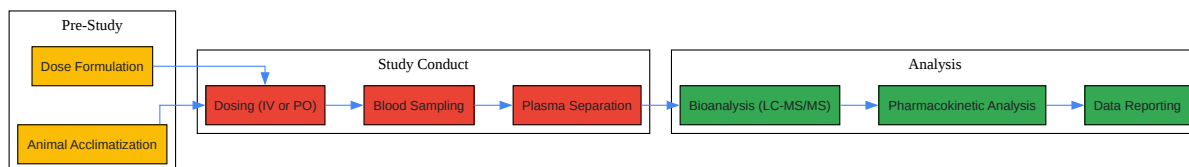
4. Bioanalysis:

- Develop and validate a sensitive and specific bioanalytical method for the quantification of **S18-000003** in rat plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.
- Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate **S18-000003** from the plasma matrix.
- LC-MS/MS Conditions:
 - Use a suitable C18 reversed-phase column for chromatographic separation.
 - Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid) to achieve good peak shape and separation.
 - Use multiple reaction monitoring (MRM) mode for the mass spectrometer to ensure selective detection of **S18-000003** and an internal standard.

5. Pharmacokinetic Analysis:

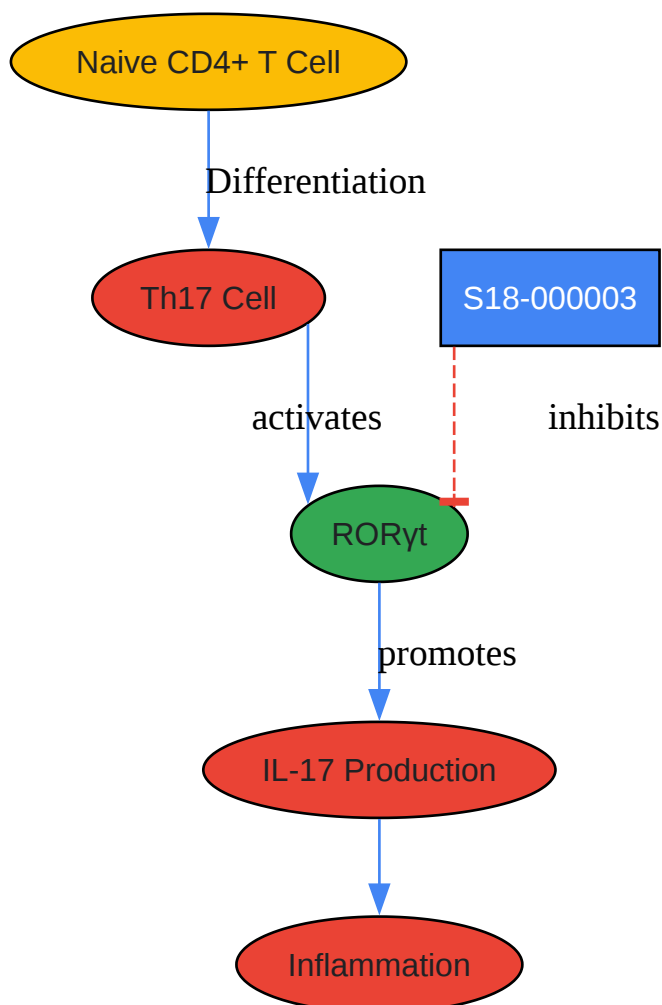
- Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
- Parameters to be calculated include: C_{max}, T_{max}, AUC, t_{1/2}, CL_{tot}, and V_{dss}.
- Oral bioavailability (F) can be calculated using the following formula: $F (\%) = (AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$.

Mandatory Visualizations



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Caption: Experimental workflow for a typical in vivo pharmacokinetic study.



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Caption: Simplified signaling pathway of **S18-000003** action.

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References

- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORyt) inhibitor, S18-000003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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